molecular formula C10H9NOS B064780 [3-(1,3-Thiazol-2-yl)phenyl]methanol CAS No. 184847-97-0

[3-(1,3-Thiazol-2-yl)phenyl]methanol

Cat. No. B064780
M. Wt: 191.25 g/mol
InChI Key: VDFDKGHCZKGOLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to [3-(1,3-Thiazol-2-yl)phenyl]methanol involves multi-step procedures aiming at introducing the thiazole ring to the phenyl group. For instance, a focused library of related compounds was prepared to obtain potent inhibitors of type III secretion in Gram-negative bacteria, highlighting the synthetic interest in this chemical class (Hillgren et al., 2010). Another study elaborates on the synthesis and characterization of novel compounds involving thiazol and thiophene moieties, underscoring the versatility and reactivity of such structures (Shahana & Yardily, 2020).

Molecular Structure Analysis

The molecular structure of compounds like [3-(1,3-Thiazol-2-yl)phenyl]methanol is typically analyzed through spectroscopic methods and theoretical calculations, such as density functional theory (DFT). These analyses reveal the geometry, electronic structure, and vibrational spectra of the molecule, offering insights into its stability and reactivity. For example, DFT calculations were used to investigate the structural properties and electronic configuration of related compounds, highlighting the influence of substituents on the molecule's characteristics (Viji et al., 2020).

Chemical Reactions and Properties

The chemical behavior of [3-(1,3-Thiazol-2-yl)phenyl]methanol derivatives involves a variety of reactions, including but not limited to, aza-Piancatelli rearrangements, Michael reactions, and hydrogenation processes. These reactions are pivotal for synthesizing diverse molecular architectures and exploring the compound's potential in various applications. A study demonstrates the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives via aza-Piancatelli rearrangement, showcasing the compound's versatility in chemical transformations (Reddy et al., 2012).

Physical Properties Analysis

The physical properties of [3-(1,3-Thiazol-2-yl)phenyl]methanol and its derivatives, such as solubility, melting point, and stability, are crucial for their application in material science and pharmaceuticals. These properties are often determined experimentally and influence the compound's handling and processing. Research into the molecular aggregation of related compounds in different solvents provides valuable information on their behavior in various environments, which is essential for their practical use (Matwijczuk et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, basicity, and photophysical properties of [3-(1,3-Thiazol-2-yl)phenyl]methanol derivatives, are influenced by their molecular structure. Studies on the synthesis, characterization, and application of related compounds elucidate their chemical behavior and potential for innovation in various chemical domains. For example, the synthesis and antimicrobial activity of substituted phenyl methanones highlight the biological relevance of these compounds (Ashok et al., 2017).

Scientific Research Applications

Synthesis and Characterization

  • Catalyzed Synthesis of Heterocyclic Derivatives : [3-(1,3-Thiazol-2-yl)phenyl]methanol derivatives underwent aza-Piancatelli rearrangement, catalyzed by In(OTf)3, to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, showing good yields, high selectivity, and faster reaction times (B. Reddy et al., 2012).

  • Synthesis of Antimicrobial Agents : The compound has been used in the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives. These compounds have been characterized and tested for their antibacterial activities, showcasing its utility in antimicrobial agent development (V. P. Landage et al., 2019).

Spectroscopy and Detection Applications

  • Fluorescent Chemosensors : Thiazole derivatives, closely related to [3-(1,3-Thiazol-2-yl)phenyl]methanol, have been used to develop fluorescent chemosensors for metal ions like Al3+. These sensors exhibited turn-on fluorescent behavior with Al3+ ions, indicating its potential use in metal ion detection and environmental monitoring (V. Gupta et al., 2014).

Antimicrobial and Antitumoral Activities

  • Antimicrobial Activity : Compounds derived from thiazole structures have shown moderate antibacterial activity against certain strains like Staphylococcus aureus and high antifungal activity against strains like Candida glabrata and Candida albicans, indicating its potential in developing new antimicrobial agents (Ammar Kubba et al., 2018).

  • Inhibition of Oncogene Activity in Cancer Cells : Certain thiazole derivatives demonstrated significant in vitro growth inhibitory activity on cancer cell lines by inhibiting Na+/K(+)-ATPase and Ras oncogene activity. This points to the potential application of [3-(1,3-Thiazol-2-yl)phenyl]methanol derivatives in cancer treatment (F. Lefranc et al., 2013).

Molecular Structure and Aggregation Studies

  • Molecular Aggregation and Structure Analysis : Studies have been conducted on the molecular aggregation and structural analysis of thiazole derivatives, exploring their interactions and behavior in various solvents. These studies are crucial for understanding the chemical properties and potential applications of [3-(1,3-Thiazol-2-yl)phenyl]methanol in different domains, such as material science (A. Matwijczuk et al., 2016).

Future Directions

Thiazole derivatives, including “[3-(1,3-Thiazol-2-yl)phenyl]methanol”, have attracted the attention of scientists in the field of organic synthesis and bioactivity research due to their high biological activity . Future research may focus on the synthesis of new thiazole derivatives and the investigation of their biological activities .

properties

IUPAC Name

[3-(1,3-thiazol-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFDKGHCZKGOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594487
Record name [3-(1,3-Thiazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1,3-Thiazol-2-yl)phenyl]methanol

CAS RN

184847-97-0
Record name [3-(1,3-Thiazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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